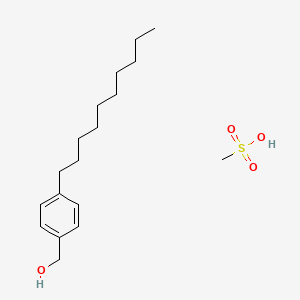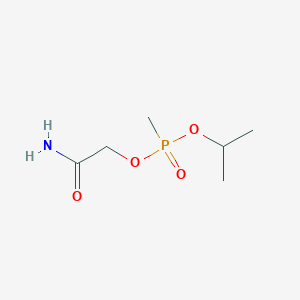
2-Methyldodecan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyldodecan-4-one is an organic compound with the molecular formula C13H26O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: 2-Methyldodecan-4-one can be synthesized through several methods. One common approach involves the alkylation of dodecanone with a methylating agent under basic conditions. Another method includes the oxidation of 2-methyldodecan-4-ol using oxidizing agents like chromium trioxide or potassium permanganate.
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic processes that ensure high yield and purity. The use of metal catalysts, such as palladium or platinum, can facilitate the hydrogenation of precursor compounds to form the desired ketone.
化学反応の分析
Types of Reactions: 2-Methyldodecan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: It can be reduced to secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The carbonyl group can participate in nucleophilic substitution reactions, forming derivatives like oximes and hydrazones.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydroxylamine, hydrazine.
Major Products Formed:
Oxidation: 2-Methyldodecanoic acid.
Reduction: 2-Methyldodecan-4-ol.
Substitution: this compound oxime, this compound hydrazone.
科学的研究の応用
2-Methyldodecan-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavors due to its pleasant odor.
作用機序
The mechanism of action of 2-Methyldodecan-4-one involves its interaction with various molecular targets. The carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
類似化合物との比較
2-Methyldodecan-1-ol: An alcohol with similar carbon chain length but different functional group.
2-Methyldodecane: A hydrocarbon with a similar structure but lacking the carbonyl group.
4-Dodecanone: A ketone with a similar structure but without the methyl substitution.
Uniqueness: 2-Methyldodecan-4-one is unique due to its specific carbonyl group position and methyl substitution, which confer distinct chemical and physical properties. These structural features influence its reactivity and applications, making it a valuable compound in various fields.
特性
CAS番号 |
61548-99-0 |
|---|---|
分子式 |
C13H26O |
分子量 |
198.34 g/mol |
IUPAC名 |
2-methyldodecan-4-one |
InChI |
InChI=1S/C13H26O/c1-4-5-6-7-8-9-10-13(14)11-12(2)3/h12H,4-11H2,1-3H3 |
InChIキー |
KRYYERQBFNLFGB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(=O)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,6-Dimethyl-7-(methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14583621.png)
![5,5-Dimethyl-5,6-dihydrobenzo[a]phenazin-6-ol](/img/structure/B14583623.png)
![4,4'-[(Benzyloxy)(phenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14583628.png)









![(1R)-Bicyclo[3.2.1]oct-2-ene](/img/structure/B14583694.png)
![1-(Iodomethyl)bicyclo[2.2.1]heptane](/img/structure/B14583702.png)
